NS5B Polymerase Biochemical Potency: Adafosbuvir-TP vs. Sofosbuvir-TP
In a biochemical assay measuring inhibition of recombinant HCV NS5B RNA-dependent RNA polymerase activity (EC 2.7.7.48), adafosbuvir 5'-triphosphate (2'-C-methyl-4'-fluoro-uridine triphosphate) exhibited an IC50 of 6.6 nM, whereas sofosbuvir triphosphate (2'-fluoro-2'-C-methyl-uridine triphosphate) yielded an IC50 of 18 nM [1][2]. This represents a 2.7-fold greater intrinsic inhibitory potency for the adafosbuvir-derived triphosphate.
| Evidence Dimension | NS5B polymerase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.6 nM (0.0066 µM) |
| Comparator Or Baseline | Sofosbuvir triphosphate; IC50 = 18 nM (0.018 µM) |
| Quantified Difference | 2.7-fold greater potency (target IC50 / comparator IC50 = 0.37) |
| Conditions | Biochemical assay using recombinant HCV NS5B polymerase, pH and temperature as specified in the source publication (BRENDA reference 758916) |
Why This Matters
A lower NS5B IC50 indicates that adafosbuvir 5'-triphosphate requires a lower intracellular concentration to achieve the same degree of polymerase inhibition, which can translate into a more favorable therapeutic index and reduced risk of off-target polymerase interactions.
- [1] Wang G, Dyatkina N, Prhavc M, et al. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. J Med Chem. 2019;62(9):4555-4570. View Source
- [2] BRENDA Enzyme Database, EC 2.7.7.48, IC50 values for 2'-C-methyl-4'-fluoro-uridine triphosphate (0.0066 µM) and sofosbuvir triphosphate (0.018 µM), literature reference 758916. View Source
